5-Pyrimidin-5-ylthiophene-2-carboxylic acid

Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in the ring, are a cornerstone of modern drug discovery. rroij.comnih.gov Their structures are integral to a vast number of biologically active molecules, including vitamins, hormones, and nucleic acids. Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in pharmaceutical research. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.govnih.gov This versatility allows medicinal chemists to fine-tune molecular frameworks to optimize interactions with biological targets, enhance pharmacokinetic properties, and overcome challenges like drug resistance. rroij.comnih.gov Consequently, heterocyclic rings are considered crucial structural components in a majority of pharmaceutical preparations.

The thiophene (B33073) ring, a five-membered heterocycle containing a sulfur atom, is recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.govrsc.org Its electron-rich nature and bioisosteric similarity to a benzene (B151609) ring allow it to interact effectively with a wide range of biological targets. nih.gov The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, ranking it high among moieties in small-molecule pharmaceuticals. nih.govrsc.org Thiophene derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. rsc.orgingentaconnect.com This broad utility has made thiophene a central focus for researchers aiming to develop novel therapeutics with improved efficacy. nih.govrsc.org

Table 1: Examples of Marketed Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Olanzapine | Antipsychotic ijprajournal.com |

| Clopidogrel | Antiplatelet nih.gov |

| Raltitrexed | Anticancer nih.gov |

| Sertaconazole | Antifungal nih.gov |

| Suprofen | Anti-inflammatory nih.gov |

| Tiagabine | Anticonvulsant nih.gov |

Pyrimidine (B1678525), a six-membered heterocyclic ring with two nitrogen atoms, is another foundational scaffold in medicinal chemistry. jacsdirectory.comnbinno.com Its paramount importance stems from its role as a core component of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA. jacsdirectory.com This biological precedent has inspired the development of a multitude of pyrimidine-based therapeutic agents. gsconlinepress.comresearchgate.net These derivatives are known to exhibit a vast array of pharmacological activities, leading to their use as anticancer, antiviral, antibacterial, antihypertensive, and anticonvulsant drugs. jacsdirectory.commdpi.com The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to design molecules that can target specific enzymes or receptors involved in disease processes. mdpi.com

Table 2: Examples of Marketed Drugs Containing a Pyrimidine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| 5-Fluorouracil | Anticancer jacsdirectory.com |

| Zidovudine (AZT) | Anti-HIV (Antiviral) jacsdirectory.com |

| Trimethoprim | Antibacterial jacsdirectory.com |

| Minoxidil | Antihypertensive jacsdirectory.com |

| Phenobarbitone | Anticonvulsant/Sedative jacsdirectory.com |

| Propylthiouracil | Antithyroid jacsdirectory.com |

The strategy of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful approach in drug design. mdpi.com This technique aims to create novel chemical entities with enhanced affinity, improved efficacy, or the ability to modulate multiple biological targets simultaneously. The fusion of thiophene and pyrimidine rings to form thienopyrimidine scaffolds is a well-established example of this synergistic approach. nih.gov Thienopyrimidines are considered bioisosteres of purines (like adenine), allowing them to interact with biological systems that recognize purine (B94841) structures. nih.govnih.gov This hybrid system has been explored extensively, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and CNS-protective properties. nih.gov By combining the favorable attributes of both the thiophene and pyrimidine nuclei, researchers can develop unique molecular templates with potentially superior pharmacological profiles. nih.gov

Contextualization of 5-Pyrimidin-5-ylthiophene-2-carboxylic acid within Heterocyclic Chemistry

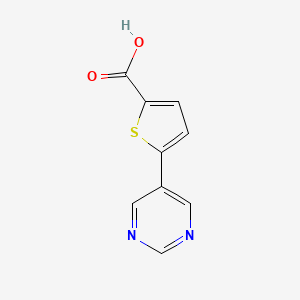

This compound is a specific isomer within the broader class of thiophene-pyrimidine hybrids. Its structure features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a pyrimidine ring, linked via a carbon-carbon bond from the pyrimidine's 5-position. The thiophene-2-carboxylic acid portion itself is a recognized structural motif in compounds with demonstrated biological activities, including antitumor and anti-diabetic effects. ijprajournal.com The direct linkage of the two heterocyclic rings creates a conjugated π-system that is distinct from the more commonly studied fused thienopyrimidine systems. This arrangement positions it as a novel scaffold and a valuable building block for the synthesis of more complex molecules in drug discovery programs. While extensive research on this specific C5-C5 linked isomer is not widely documented, its chemical architecture suggests significant potential for investigation.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₂S |

| Molecular Weight | 206.22 g/mol |

Research Objectives and Scope of Investigation for this compound

Given its novel structure, the primary research objective for this compound would be to synthesize and characterize the molecule to enable a thorough investigation of its medicinal chemistry potential. The scope of such an investigation would logically proceed through several stages.

Initial objectives would focus on developing an efficient and scalable synthetic route to produce the compound with high purity. Following successful synthesis, the scope would broaden to include comprehensive physicochemical characterization.

Subsequently, the primary research goal would be to explore its biological activity. This would involve screening the compound against a variety of biological targets, guided by the known activities of related thiophene and pyrimidine derivatives. For instance, based on the prevalence of similar scaffolds in kinase inhibitors, an early objective would be to screen its activity against a panel of protein kinases implicated in cancer. nih.gov The scope could also include evaluation for antimicrobial, anti-inflammatory, or other activities. nih.gov Further investigation would likely employ in silico methods, such as molecular docking, to predict potential biological targets and elucidate possible mechanisms of action, thereby guiding further experimental work.

Structure

3D Structure

Properties

IUPAC Name |

5-pyrimidin-5-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-2-1-7(14-8)6-3-10-5-11-4-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKZJFVCMNJVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of 5-Pyrimidin-5-ylthiophene-2-carboxylic acid

A retrosynthetic analysis of the target molecule, this compound, identifies the carbon-carbon bond between the thiophene (B33073) and pyrimidine (B1678525) rings as the most logical point for disconnection. This strategy is favored due to the robustness and high efficiency of modern cross-coupling reactions for joining heteroaromatic systems.

This disconnection leads to two primary synthons: a 5-functionalized thiophene-2-carboxylic acid derivative and a 5-functionalized pyrimidine. Specifically, this points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The precursors for this key step would be a 5-halothiophene-2-carboxylic acid (or its ester equivalent to prevent side reactions with the acidic proton) and a pyrimidine-5-boronic acid or its corresponding boronate ester.

Further deconstruction of the 5-halothiophene-2-carboxylic acid precursor involves breaking the thiophene ring itself. This reveals simpler, acyclic starting materials that can be assembled through various cyclization strategies to form the substituted thiophene core.

Synthetic Routes to the Thiophene-2-carboxylic acid Core

Vilsmeier-Haack Reaction Approaches for Thiophene Ring Formation

The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), is a powerful tool in heterocyclic chemistry. rsc.orgchemistrysteps.comwikipedia.org While classically known for the formylation of electron-rich aromatic and heteroaromatic compounds, its application can be extended to the synthesis of heterocyclic precursors. chemistrysteps.com

In the context of thiophene synthesis, the Vilsmeier-Haack reagent is not typically used for the de novo construction of the ring in a single step. Instead, it serves as a method to introduce a formyl group onto a pre-existing thiophene or a precursor molecule, which can then be elaborated. For instance, the Vilsmeier-Haack-Arnold reaction can be used to formylate activated methylene (B1212753) compounds, which can be key intermediates in a multi-step sequence leading to a thiophene ring. researchgate.net A relevant strategy involves using the Vilsmeier reagent to prepare a β-chloro-α,β-unsaturated aldehyde, which can then react with a sulfur source and a compound containing an active methylene group to cyclize into a substituted thiophene. The introduced formyl group can later be oxidized to the required carboxylic acid.

Other Cyclization Strategies for Thiophene-2-carboxylic Acid Derivatives

Several other classical and modern cyclization methods provide efficient access to the thiophene-2-carboxylic acid core.

Gewald Reaction : This is a one-pot, multi-component reaction that synthesizes 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base (e.g., morpholine). nih.gov The resulting 2-amino-3-carbalkoxythiophene can be chemically modified, for instance, through diazotization and subsequent reactions (Sandmeyer reaction) to remove the amino group and install other functionalities. The ester group at the 3-position can be hydrolyzed, and further functionalization at the 5-position can be achieved.

Fiesselmann Thiophene Synthesis : This method involves the reaction of thioglycolic acid derivatives with acetylenic ketones or aldehydes. While versatile, careful selection of substrates is required to achieve the desired 2,5-substitution pattern.

Hinsberg Thiophene Synthesis : This reaction condenses a 1,2-dicarbonyl compound with thiodiacetate esters in the presence of a strong base. It provides a reliable route to 2,5-dicarbalkoxythiophenes, which can be selectively mono-decarboxylated.

Cyclization of Functionalized Alkynes : Modern approaches utilize the cyclization of readily available sulfur-containing alkyne substrates. mdpi.com These reactions can be promoted by bases or catalyzed by transition metals, offering high regioselectivity and atom economy. mdpi.com For instance, iodocyclization of alkynes bearing a suitably placed sulfur nucleophile can produce iodinated thiophenes, which are ideal substrates for subsequent cross-coupling reactions. mdpi.com

Introduction of the Pyrimidine Moiety at the 5-Position of the Thiophene Ring

The final key transformation in the convergent synthesis of this compound is the formation of the C-C bond between the two heterocyclic rings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of bi-aryl and bi-heteroaryl compounds. researchgate.netacs.orgacs.org These reactions offer a broad substrate scope, functional group tolerance, and typically proceed in high yields. The Suzuki-Miyaura, Stille, Hiyama, and Negishi couplings are prominent examples, with the Suzuki-Miyaura reaction being one of the most frequently employed due to the stability and low toxicity of the boronic acid reagents. mdpi.com Direct arylation via C-H bond activation is also an emerging powerful method for preparing arylated thiophenes. acs.orgacs.orgrsc.orgnih.gov

The Suzuki-Miyaura reaction is exceptionally well-suited for coupling 5-bromothiophene-2-carboxylic acid derivatives with pyrimidine-5-boronic acid. nih.govrsc.org To avoid potential complications from the acidic proton of the carboxylic acid, it is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.

The reaction involves the coupling of methyl 5-bromothiophene-2-carboxylate with pyrimidine-5-boronic acid (or its pinacol (B44631) ester) using a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as debromination of the starting material. rsc.org

Commonly used catalytic systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) combined with suitable phosphine (B1218219) ligands. A variety of bases can be employed, with aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) being typical choices. The solvent system is often a mixture of an organic solvent like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) with water to facilitate the dissolution of the inorganic base. Microwave irradiation has also been effectively used to accelerate these coupling reactions. rsc.orgsemanticscholar.org

Below is a table summarizing typical conditions found in the literature for Suzuki-Miyaura couplings involving thiophene and pyrimidine derivatives.

| Thiophene Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Heteroaryl boronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | Good-Excellent |

| 2-Acetyl-5-bromothiophene | Aryl boronic acid | Benzothiazole-based Pd(II) | KOH | Water | 100 (MW) | Excellent |

| Methyl 5-bromopyrimidine-4-carboxylate | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | Not specified |

Other Cross-Coupling Strategies for Thiophene-Pyrimidine Bond Formation

Beyond the widely utilized Suzuki coupling, several other palladium-catalyzed cross-coupling reactions serve as powerful tools for the formation of the critical carbon-carbon bond between the thiophene and pyrimidine rings. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the tolerance of functional groups.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org For the synthesis of a 5-pyrimidin-5-ylthiophene scaffold, this could involve the reaction of a 5-halopyrimidine with a 2-(trialkylstannyl)thiophene derivative or, conversely, a 5-(trialkylstannyl)pyrimidine with a 2-halothiophene derivative. wikipedia.orgresearchgate.net The catalytic cycle, similar to other palladium-catalyzed reactions, involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available or readily synthesized. wikipedia.orgorganic-chemistry.org However, the high toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org Additives like copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic coupling partner, reacting with an organic halide. wikipedia.org This reaction is notable for being a more environmentally benign alternative to methods using toxic organotin or unstable organoboron compounds. organic-chemistry.org The activation of the relatively inert carbon-silicon bond is crucial and is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. wikipedia.orgorganic-chemistry.org This activation generates a hypervalent silicon species that readily undergoes transmetalation with the palladium center. rsc.org The reaction scope is broad, and it has been successfully applied to the coupling of pyrimidin-2-yl tosylates with organosilanes, demonstrating its utility for forming C-C bonds with pyrimidine systems. researchgate.netresearchgate.net The need for a fluoride activator can be a limitation if the substrate contains fluoride-sensitive protecting groups, like silyl (B83357) ethers. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide. Organozinc compounds are generally more reactive than their organotin or organosilicon counterparts, which can allow for milder reaction conditions. A relevant application involves the Negishi cross-coupling of zincated dichloropyrimidine with various (het)arylsulfonium salts to form (het)aryl-pyrimidines, showcasing a pathway to link heterocyclic systems to a pyrimidine core. nih.gov

The choice among these strategies often depends on a balance of factors including substrate availability, functional group compatibility, reaction conditions, and toxicity concerns.

Table 1: Comparison of Cross-Coupling Strategies for Thiophene-Pyrimidine Bond Formation

| Reaction | Organometallic Reagent (R-M) | Key Activator/Additive | Advantages | Disadvantages |

|---|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'3) | None required; Cu(I) salts can accelerate | Reagents are stable to air and moisture; wide scope. wikipedia.orgorganic-chemistry.org | High toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |

| Hiyama Coupling | Organosilane (R-SiR'3) | Fluoride source (e.g., TBAF) or base. organic-chemistry.org | Low toxicity of silicon reagents; reagents are stable. organic-chemistry.org | Fluoride activator can cleave silyl protecting groups. wikipedia.org |

| Negishi Coupling | Organozinc (R-ZnX) | None required | High reactivity of organozinc reagents allows for mild conditions. | Organozinc reagents are often sensitive to air and moisture. |

Condensation and Cyclization Reactions for Pyrimidine Ring Formation

An alternative synthetic approach to the 5-pyrimidin-5-ylthiophene scaffold involves constructing the pyrimidine ring onto a pre-functionalized thiophene precursor. This strategy is a cornerstone of heterocyclic chemistry and typically involves the reaction of a thiophene derivative carrying a 1,3-dicarbonyl equivalent or a related synthon with an N-C-N building block like urea (B33335), thiourea, guanidine (B92328), or an amidine. bu.edu.egmdpi.com

One of the most common methods involves the condensation of a thiophene derivative with formamide (B127407) at elevated temperatures. nih.gov For instance, a 2-aminothiophene derivative can react with an excess of formamide, which serves as both a reactant and a solvent, to yield a thieno[2,3-d]pyrimidine (B153573). nih.gov While this leads to a fused ring system, the underlying principle of using a C1 source to cyclize with an amino-functionalized precursor is broadly applicable.

A more direct route to a non-fused system would start with a thiophene carrying appropriate functionalities. For example, a chalcone (B49325) derived from 2-acetylthiophene (B1664040) can undergo condensation with urea or guanidine to form a thiophene-substituted dihydropyrimidinone or aminopyrimidine, respectively. pnrjournal.com The general scheme involves the reaction of a three-carbon fragment (α,β-unsaturated ketone) with a reagent providing the N-C-N segment. bu.edu.egpnrjournal.com

Another versatile strategy employs 2-aminothiophene-3-carbonitriles as starting materials. These compounds can react with various one-carbon electrophiles. For example, treatment with triethyl orthoformate can lead to the formation of a thieno[3,2-d]pyrimidine (B1254671) system. researchgate.net Similarly, reaction with isocyanates or isothiocyanates can form intermediate ureas or thioureas, which can then be cyclized under basic conditions to afford thieno[3,2-d]pyrimidinones. researchgate.net

These cyclocondensation reactions represent a powerful and modular approach, allowing for the introduction of diverse substituents onto the pyrimidine ring depending on the choice of the N-C-N building block. mdpi.com

Table 2: Reagents for Pyrimidine Ring Formation via Cyclocondensation

| Thiophene Precursor Type | N-C-N Reagent | Resulting Pyrimidine Functionality | Reference |

|---|---|---|---|

| Thiophene Chalcone | Urea | Pyrimidinone | pnrjournal.com |

| Thiophene Chalcone | Guanidine | 2-Aminopyrimidine | pnrjournal.com |

| Aminothiophene | Formamide | Unsubstituted Pyrimidine | nih.gov |

| Aminothiophene Carboxylate | Isocyanate | Disubstituted Pyrimidinone | researchgate.net |

| 1,3-Diketone | Amidine | Substituted Pyrimidine | mdpi.com |

Derivatization and Functionalization of this compound

Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group at the 2-position of the thiophene ring is a versatile handle for further chemical modification, most commonly through conversion to esters and amides. These derivatives are often synthesized to modulate the compound's physicochemical properties or to act as intermediates for further functionalization.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction, involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com Another efficient protocol uses phosphorus oxychloride (POCl₃) to facilitate the esterification of aromatic and heterocyclic carboxylic acids with primary and secondary alcohols, often proceeding in high yields at room temperature for primary alcohols. derpharmachemica.com This method is noted for its chemoselectivity, tolerating other functional groups like hydroxyls and amines. derpharmachemica.com Other methods include conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. byjus.com

Amidation: The synthesis of amides from the carboxylic acid group typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. A more direct and widely used approach involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are commonly employed to mediate the formation of the amide bond under mild conditions. A one-pot condensation mediated by titanium tetrachloride (TiCl₄) has been used to prepare N-(pyrazin-2-yl)thiophene-2-carboxamide from 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine, demonstrating a viable route for forming amide bonds with heteroaromatic amines. mdpi.com

Substituent Effects on the Pyrimidine Ring

The chemical reactivity and physical properties of the pyrimidine ring in this compound can be significantly altered by the introduction of substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing—governs the electron density of the ring and its susceptibility to chemical attack. wikipedia.orgnih.gov

Electronic Effects: The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electron deficiency makes the ring generally resistant to electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the pyrimidine ring through a positive mesomeric effect. researchgate.net This increased electron density, particularly at the C-5 position, can activate the ring towards electrophilic attack. wikipedia.orgresearchgate.net For instance, pyrimidines bearing two activating groups can undergo substitution reactions even with weaker electrophiles like nitrosonium (NO⁺). researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups further decrease the electron density of the ring. scispace.com This enhances the ring's susceptibility to nucleophilic attack, especially at the 2-, 4-, and 6-positions, by stabilizing the negatively charged Meisenheimer complex intermediate. bhu.ac.in Chlorine substitution has been observed to shorten the adjacent C-N and C-C bonds in the pyrimidine ring. scispace.com

Steric Effects: The steric bulk of substituents can influence reaction rates and regioselectivity by hindering the approach of reagents to nearby positions. In a study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines, it was found that bulky substituents on the amino groups, such as aryl or multiple alkyl groups, impeded the progress of the reaction despite the presence of activating groups. csu.edu.auresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on Thiophene and Pyrimidine Rings

The two heterocyclic rings within this compound exhibit distinct and complementary reactivity profiles.

Thiophene Ring: The thiophene ring is an electron-rich aromatic system, analogous to benzene (B151609) but generally more reactive towards electrophiles. Electrophilic aromatic substitution is the characteristic reaction of thiophene.

Electrophilic Substitution: Substitution typically occurs at the C-2 or C-5 positions due to the superior stabilization of the cationic intermediate. In the title compound, these positions are already substituted. Therefore, further electrophilic substitution would be directed to the C-3 or C-4 positions. The carboxylic acid at C-2 is a deactivating, meta-directing group, which would disfavor substitution at C-3. The pyrimidin-5-yl group at C-5 is electron-withdrawing, further deactivating the thiophene ring towards electrophilic attack. Consequently, forcing conditions would likely be required for reactions such as halogenation or nitration on the thiophene ring.

Pyrimidine Ring: In contrast to thiophene, the pyrimidine ring is π-deficient and its chemistry is dominated by nucleophilic substitution. wikipedia.orgbhu.ac.in

Nucleophilic Substitution: The electron-deficient C-2, C-4, and C-6 positions of the pyrimidine ring are susceptible to attack by nucleophiles. wikipedia.org This reactivity is most pronounced when a good leaving group, such as a halogen, is present at one of these positions. For the parent this compound, direct nucleophilic substitution is unlikely. However, if a derivative were synthesized with, for example, a chloro group at the C-2 or C-4 position of the pyrimidine ring, it would readily undergo substitution by a variety of nucleophiles, such as amines or alkoxides. bhu.ac.in

Table of Compounds

Computational and Theoretical Investigations of 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of heterocyclic compounds. mdpi.commdpi.com These computational methods provide deep insights into the behavior of molecules at the atomic level, elucidating characteristics that are crucial for applications in materials science and medicinal chemistry. mdpi.comnih.gov For molecules like 5-pyrimidin-5-ylthiophene-2-carboxylic acid and its derivatives, which feature a conjugated π-system across thiophene (B33073) and pyrimidine (B1678525) rings, these theoretical studies are vital for understanding their chemical reactivity, stability, and potential as functional materials. nih.govrsc.org

Density Functional Theory (DFT) is a powerful computational method used to model the ground state of molecules, providing a balance of accuracy and computational efficiency. nih.gov This approach is widely used to optimize molecular geometries and calculate a variety of electronic properties. mdpi.comnih.gov For thiophene and pyrimidine derivatives, DFT calculations are typically performed using specific basis sets, such as 6-311G(d,p) or def2-TZVP, to ensure accurate descriptions of the molecular orbitals and electronic distribution. mdpi.comnih.gov

These studies allow for the detailed analysis of the molecule's electronic structure, including the distribution of electron density and the molecular electrostatic potential (MESP). The MESP map is particularly useful for identifying the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of a molecule, which are key to understanding intermolecular interactions. rsc.org In derivatives of this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group are typically identified as electron-rich sites, while the hydrogen atoms are electron-poor.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. mdpi.comrsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.comnih.gov The energies and shapes of these orbitals are critical in determining how a molecule interacts with other species, its kinetic stability, and its optical and electronic characteristics. rsc.orgnih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov Its energy level is directly related to the ionization potential of the molecule; a higher HOMO energy indicates a greater ability to donate electrons. nih.govrsc.org In conjugated systems like this compound derivatives, the HOMO is typically a π-orbital with electron density delocalized across the thiophene and pyrimidine rings. The distribution of this orbital highlights the most nucleophilic regions of the molecule, which are prone to electrophilic attack.

The LUMO is the innermost orbital without electrons and serves as an electron acceptor. nih.gov Its energy level is related to the electron affinity of the molecule; a lower LUMO energy signifies a greater ability to accept electrons. nih.govrsc.org For this class of compounds, the LUMO is also typically a π*-orbital delocalized over the aromatic ring system. The shape of the LUMO indicates the electrophilic regions of the molecule, where a nucleophilic attack is most likely to occur.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. rsc.orgresearchgate.net

Reactivity and Stability : A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap indicates high stability and low reactivity because more energy is required to move an electron from the HOMO to the LUMO. researchgate.net For related thiophene-based derivatives, HOMO-LUMO energy gaps have been calculated in the range of approximately 3.44 eV to 4.93 eV, reflecting varying levels of stability based on their specific substituents. mdpi.comnih.gov

Electronic Properties : The energy gap is also a key factor in determining the electronic and optical properties of a material. Molecules with smaller gaps tend to be more easily polarized and may exhibit interesting non-linear optical (NLO) properties. nih.govnih.gov The gap influences the maximum absorption wavelength (λmax) of the molecule, with smaller gaps corresponding to longer wavelengths of absorption.

Below is an interactive table showing representative FMO data for a derivative of this class.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.15 | -1.94 | 4.21 |

| Derivative B | -6.48 | -1.55 | 4.93 |

| Derivative C | -6.39 | -1.50 | 4.89 |

Note: The data presented are representative values based on computational studies of structurally similar thiophene-pyrimidine and thiophene-pyrazine derivatives. nih.gov

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comnih.gov These descriptors provide a theoretical framework for understanding and predicting the reactivity of compounds like this compound and its derivatives.

Key reactivity descriptors include:

Ionization Potential (I) : The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. nih.gov

Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. nih.gov

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (σ) : The reciprocal of chemical hardness (σ = 1/η), indicating the molecule's polarizability. nih.gov

Electronegativity (χ) : The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η). nih.gov

This quantitative analysis helps in comparing the reactivity of different derivatives and understanding how various substituents affect their electronic properties and chemical behavior. nih.gov

The following table provides a summary of calculated reactivity descriptors for a representative derivative.

| Parameter | Formula | Representative Value |

| Ionization Potential (I) | I ≈ -EHOMO | 6.15 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.94 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.11 eV |

| Chemical Softness (σ) | σ = 1/η | 0.237 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.86 eV |

Note: The values are calculated based on the representative data for Derivative A from the previous table.

Reactivity Descriptors and Chemical Properties

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with biological targets. These methods provide a bridge between the static electronic picture from quantum chemical calculations and the dynamic reality of molecular systems.

Conformational Analysis and Energy Landscapeschemrxiv.orgnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface or free energy landscape (FES) maps the energy of the molecule as a function of these rotational degrees of freedom. chemrxiv.org For a molecule like this compound, key torsional angles would include the bond connecting the thiophene and pyrimidine rings.

By using enhanced sampling techniques like metadynamics, researchers can compute high-dimensional conformational free energy surfaces. chemrxiv.org This analysis identifies the most stable low-energy conformers and the energy barriers for transitioning between them. nih.gov Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can fit into the active site of a protein. chemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactionsnih.govashdin.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential inhibitors of therapeutic targets. For derivatives of this compound, potential targets could include protein kinases, which are often implicated in cancer.

In a typical docking study, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the binding mode with the lowest energy score. nih.gov For example, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives against the Epidermal Growth Factor Receptor (EGFR) have shown that these molecules can form key hydrogen bonds with amino acid residues like Met769 in the active site. nih.gov The simulations also identify important hydrophobic interactions with residues such as Val702, Ala719, and Leu820, which contribute to binding affinity. nih.gov The results are often presented in a table summarizing the binding scores and key interactions.

| Ligand | Target Protein (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative 5b | EGFRWT (4HJO) | -17.22 | Met769 (H-bond), Lys721, Val702, Ala719 (Hydrophobic) nih.gov |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-1 (3KK6) | -8.9 | Not specified ashdin.com |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-2 (5IKR) | -9.5 | Not specified ashdin.com |

These simulations, often followed by more computationally intensive molecular dynamics (MD) simulations, can validate the stability of the predicted binding pose and provide a deeper understanding of the ligand-target interactions that drive biological activity. nih.govnih.gov

Binding Site Analysis and Interaction Modes with Specific Biological Targets (e.g., Enzymes, Receptors)

While direct experimental data on the binding of this compound to specific biological targets is not extensively documented, computational docking studies on analogous thiophene-pyrimidine structures provide significant insights into potential interaction modes. Thiophene and pyrimidine derivatives have been investigated as inhibitors for a range of biological targets, including kinases, viral enzymes, and components of the microtubule system. nih.govnih.govmdpi.com

Molecular docking simulations are a powerful tool to predict the preferred orientation of a ligand when bound to a receptor, as well as the nature of the interactions that stabilize the complex. For a molecule like this compound, the key interacting functionalities would be the carboxylic acid group, the nitrogen atoms of the pyrimidine ring, and the sulfur atom of the thiophene ring.

Potential Interactions:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), and histidine in a receptor's active site. The pyrimidine nitrogens can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of both the thiophene and pyrimidine rings allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The thiophene ring, in particular, can engage in hydrophobic interactions with nonpolar residues within the binding pocket.

For instance, in studies of related thieno[2,3-d]pyrimidine derivatives as microtubule targeting agents, computational docking revealed that the scaffold fits into the colchicine (B1669291) binding site of tubulin. mdpi.com The pyrimidine nitrogen and other substituents were shown to form hydrogen bonds and hydrophobic interactions with key residues like Cysβ239, Valβ236, and Alaβ314. mdpi.com Similarly, thiophene[3,2-d]pyrimidine derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors showed crucial interactions within the enzyme's binding pocket, guiding further optimization. nih.gov

Prediction of Binding Affinities and Orientations

Computational methods are instrumental in predicting the binding affinity, often expressed as binding energy (kcal/mol), and the specific orientation of a ligand within a biological target's active site. Molecular docking programs utilize scoring functions to estimate the binding free energy of a ligand-protein complex. These calculations help in prioritizing compounds for synthesis and experimental testing.

For derivatives of this compound, the predicted binding affinities would be highly dependent on the nature of the substituents on the core scaffold and the specific biological target being investigated. For example, in a study on pyrimidine analogs targeting the cyclooxygenase-2 (COX-2) enzyme, a derivative with a carboxylic acid group showed a strong binding affinity of -9.0 kcal/mol, forming key hydrogen bonds with SER A: 415, GLN A: 454, and HIS A: 386. tandfonline.com

The following interactive table illustrates hypothetical binding affinities for derivatives of this compound against a generic kinase target, based on common substituent effects observed in similar systems.

| Derivative | Substituent at R1 | Substituent at R2 | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 1 | H | H | -7.5 | Hydrogen bond with hinge region |

| 2 | NH2 | H | -8.2 | Additional hydrogen bond with backbone |

| 3 | OCH3 | H | -7.8 | Hydrophobic interaction |

| 4 | H | Cl | -7.9 | Halogen bond with pocket |

Note: This data is illustrative and not based on direct experimental or computational results for this specific molecule.

Computational Mutagenesis Studies for Target Interaction Optimization

Computational mutagenesis is a technique used to predict the effect of amino acid mutations in a protein on the binding of a ligand. This in silico approach can guide the design of more potent and selective inhibitors by identifying key residues for interaction and predicting how changes in the protein sequence might alter binding affinity.

While specific computational mutagenesis studies on this compound are not yet available, the methodology would involve:

Docking: Docking the compound into the wild-type protein to establish a baseline binding mode and affinity.

Mutation: Systematically mutating amino acids in the binding site in silico.

Re-docking: Re-docking the ligand into each mutant protein structure.

Analysis: Comparing the binding energies and interaction patterns between the wild-type and mutant complexes.

This process can reveal "hotspot" residues that are critical for binding. For example, if a mutation of a specific residue from a nonpolar to a polar amino acid leads to a significant decrease in binding affinity, it suggests a crucial hydrophobic interaction with the ligand. Conversely, introducing a residue that can form a new hydrogen bond with the ligand could enhance binding. This information is invaluable for designing derivatives that can overcome drug resistance caused by mutations in the target protein.

Prediction of Spectroscopic Data (e.g., NMR) for Structural Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become a reliable tool for predicting spectroscopic data, which is crucial for the structural elucidation of newly synthesized compounds. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the correct assignment of experimental spectra.

A study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrated the utility of DFT calculations in predicting ¹H NMR chemical shifts. nih.gov The calculated values were found to be in good agreement with the experimental data, confirming the structures of the synthesized compounds. nih.gov A similar approach can be applied to this compound and its derivatives.

The predicted ¹H and ¹³C NMR chemical shifts for the parent compound are presented in the table below. These values are typically calculated using the GIAO (Gauge-Independent Atomic Orbital) method with a suitable DFT functional and basis set.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | 7.8 - 8.2 | - |

| Thiophene H4 | 7.2 - 7.6 | - |

| Pyrimidine H2 | 9.0 - 9.4 | - |

| Pyrimidine H4 | 8.8 - 9.2 | - |

| Pyrimidine H6 | 8.8 - 9.2 | - |

| Carboxylic Acid H | 12.0 - 13.0 | - |

| Thiophene C2 | - | 160 - 165 |

| Thiophene C3 | - | 135 - 140 |

| Thiophene C4 | - | 125 - 130 |

| Thiophene C5 | - | 145 - 150 |

| Pyrimidine C2 | - | 155 - 160 |

| Pyrimidine C4 | - | 150 - 155 |

| Pyrimidine C5 | - | 130 - 135 |

| Pyrimidine C6 | - | 150 - 155 |

| Carboxylic Acid C | - | 165 - 170 |

Note: The predicted chemical shift ranges are estimations based on typical values for similar structural motifs and should be confirmed by specific calculations.

Nonlinear Optical (NLO) Properties from Computational Methods

Molecules with extended π-conjugated systems and significant charge transfer characteristics, such as those containing pyrimidine and thiophene rings, are of great interest for their potential applications in nonlinear optics (NLO). researchgate.netrsc.org NLO materials are crucial for technologies like optical switching, frequency conversion, and optical data storage.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters include the static first hyperpolarizability (β₀), which is a measure of the second-order NLO response. A higher β₀ value indicates a stronger NLO response.

For this compound and its derivatives, the NLO properties can be tuned by introducing electron-donating and electron-withdrawing groups to create a "push-pull" system that enhances intramolecular charge transfer. The thiophene ring can act as part of the π-bridge, while the pyrimidine ring can function as an electron-accepting moiety. The carboxylic acid group can also influence the electronic properties.

A study on 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides investigated their NLO properties using DFT calculations. nih.gov The study found that the hyperpolarizability values were sensitive to the nature of the substituents on the aryl ring, demonstrating the tunability of the NLO response. nih.gov

The following table presents hypothetical calculated NLO properties for derivatives of this compound to illustrate these principles.

| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | β₀ (a.u.) |

| Parent | H | -6.5 | -2.5 | 4.0 | 500 |

| Donor | NH2 | -6.0 | -2.3 | 3.7 | 1200 |

| Acceptor | NO2 | -7.0 | -3.0 | 4.0 | 800 |

Note: This data is illustrative and intended to show general trends. Actual values would require specific DFT calculations. A smaller HOMO-LUMO gap is often correlated with a larger hyperpolarizability.

Structure Activity Relationship Sar Studies for Biological Applications of 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid Derivatives

General Principles of Structure-Activity Relationship (SAR) in Heterocyclic Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the realm of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, SAR principles guide the rational design of more potent and selective therapeutic agents. nih.govresearchgate.net Heterocyclic scaffolds, such as thiophene (B33073) and pyrimidine (B1678525), are of particular interest due to their diverse biological activities and their presence in essential biomolecules like nucleic acids and vitamins. nih.govnih.govresearchgate.net

The fundamental principle of SAR lies in systematically modifying a lead compound's structure and observing the corresponding changes in its biological effects. These modifications can include altering substituent groups, changing their position on the heterocyclic ring, or modifying the core scaffold itself. Key properties that are often modulated through these changes include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic ring, influencing its ability to interact with biological targets through mechanisms like hydrogen bonding or π-π stacking. nih.gov

Steric Effects: The size and shape of substituents can impact how a molecule fits into a receptor's binding pocket. Bulky groups may enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

Lipophilicity: The balance between a molecule's water solubility and lipid solubility (hydrophobicity) is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. Modifying substituents can fine-tune this balance. researchgate.net

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors is critical for molecular recognition, as these bonds are key to the specific interaction between a drug and its biological target. rsc.org

Thiophene and pyrimidine rings are considered "privileged" pharmacophores in medicinal chemistry. nih.gov Thiophene, a five-membered sulfur-containing heterocycle, is often used as a bioisosteric replacement for phenyl rings, which can improve metabolic stability and binding affinity. nih.gov The sulfur atom can also participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov Pyrimidine, a six-membered ring with two nitrogen atoms, is a key component of nucleic acids and is found in numerous clinically used drugs. nih.govresearchgate.netuobasrah.edu.iq Its nitrogen atoms can act as hydrogen bond acceptors, playing a vital role in target binding. The synthetic flexibility of the pyrimidine ring allows for extensive derivatization at multiple positions, making it a versatile scaffold for developing new therapeutic agents. uobasrah.edu.iq By systematically studying the SAR of compounds containing these heterocyles, researchers can build a comprehensive understanding of the pharmacophore—the essential structural features required for biological activity—and design more effective drugs. researchgate.net

Investigation of Thiophene Ring Substitutions and their Impact on Biological Activity

The thiophene ring within the 5-pyrimidin-5-ylthiophene-2-carboxylic acid scaffold serves as a crucial component that can be systematically modified to modulate biological activity. Its aromatic and planar nature contributes to receptor binding, and its structure allows for functionalization to enhance potency and selectivity. mdpi.com The sulfur atom's electron delocalization within the π-system makes thiophene a reactive analog of benzene (B151609), reinforcing its role as a versatile pharmacophore. mdpi.com

SAR studies have shown that substitutions on the thiophene ring can significantly influence the therapeutic potential of derivatives. For instance, in the development of antirheumatic agents based on a 5-phenylthiophene-3-carboxylic acid lead compound, various substitutions on the phenyl ring attached to the thiophene were evaluated. The introduction of halogen atoms, such as bromine or chlorine at the para-position of the phenyl ring, resulted in compounds with more potent suppressive effects on adjuvant-induced arthritis in rats compared to the parent compound. nih.gov This highlights the positive impact of specific electron-withdrawing groups at strategic positions.

In the context of anticancer agents, thiophene derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. Docking studies have demonstrated that these derivatives can fit within the active site of the enzyme. researchgate.net The substitution pattern on the thiophene ring is critical for optimizing these interactions. For example, the synthesis of novel 3-aminothiophene-2-carboxylic acid methylamide derivatives linked to a pyrimidine ring showed promising results as EGFR inhibitors, indicating that the substitution at the 3-position of the thiophene ring is a key determinant of activity. nih.gov

Furthermore, research into antibacterial agents has revealed the importance of thiophene ring modifications. In a series of 5-bromothiophene-2-carboxylic acid derivatives, coupling with various arylboronic acids led to compounds with promising in vitro antibacterial activity. researchgate.net Specifically, the introduction of a p-tolyl group at the 5-position of the thiophene ring resulted in a compound with outstanding action against XDR Salmonella Typhi. researchgate.net

The following table summarizes the impact of various substitutions on the thiophene ring on the biological activity of related compounds.

| Parent Scaffold | Substitution on Thiophene Ring | Biological Activity | Key Finding |

| 5-Phenylthiophene-3-carboxylic acid | 4-Bromophenyl or 4-Chlorophenyl at position 5 | Antirheumatic | Halogen substitution at the para-position of the phenyl group enhances activity. nih.gov |

| 5-Bromothiophene-2-carboxylic acid ester | p-Tolyl group at position 5 | Antibacterial | The p-tolyl group significantly increased antibacterial potency against XDR S. Typhi. researchgate.net |

| 3-Aminothiophene-2-carboxylic acid methylamide | Linked to a pyrimidine at the 3-amino position | Anticancer (EGFR inhibitor) | The linkage and substitutions at the 3-position are crucial for EGFR inhibition. nih.gov |

| 2-Aminothiophene-3-carboxylate | Phenyl group at position 4 | Antibacterial | The presence of a phenyl group at position 4 contributes to inhibitory effects against various bacterial strains. nih.gov |

These examples underscore the principle that even minor modifications to the thiophene ring can lead to significant changes in biological activity, providing a clear rationale for further exploration of this scaffold in drug design.

Investigation of Pyrimidine Ring Substitutions and their Impact on Biological Activity

The pyrimidine moiety is a well-established pharmacophore, integral to the structure of nucleic acids and numerous therapeutic agents. researchgate.net Consequently, the position and nature of substituents on the pyrimidine ring in this compound derivatives are critical determinants of their biological activity. researchgate.netnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the ring itself can engage in various interactions with biological targets.

SAR studies on diverse pyrimidine-containing scaffolds have consistently demonstrated that substitutions at the C2, C4, and C5 positions significantly influence their pharmacological profiles. For example, in a series of 5-trifluoromethylpyrimidine derivatives developed as EGFR inhibitors, the introduction of a 3-aminothiophene-2-carboxylic acid methylamide group at the C4 position of the pyrimidine ring was a key design element. nih.gov Further modifications to the group at the C2 position, such as introducing substituted phenylamino (B1219803) moieties, led to a range of compounds with varying potencies against cancer cell lines.

In the development of inhibitors for VEGFR-2 kinase, novel classes of thienopyrimidines (where the thiophene and pyrimidine rings are fused) have been identified. The exploration of different substituents on the pyrimidine portion of this fused system was crucial for optimizing potency and selectivity. researchgate.net Similarly, in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a piperidine-substituted thiophene[3,2-d]pyrimidine scaffold was utilized. The majority of these synthesized compounds showed potent activity against wild-type and mutant HIV-1 strains, with the specific substitutions on the pyrimidine ring playing a key role in overcoming drug resistance. nih.gov

The biological activity of pyrimidine derivatives is also highly dependent on the electronic nature and steric bulk of the substituents. For instance, studies on various 4,6-disubstituted pyrimidines have shown that different functional groups can confer antibacterial and antitubercular activities. nih.gov

The table below presents findings from SAR studies on various pyrimidine-containing scaffolds, illustrating the impact of substitutions on their biological effects.

| Scaffold | Substitution on Pyrimidine Ring | Target/Activity | Key Finding |

| 5-Trifluoromethylpyrimidine | 3-Aminothiophene derivative at C4; various substituted phenylamino groups at C2 | Anticancer (EGFR inhibitor) | Substitutions at both C2 and C4 positions are critical for potent EGFR inhibition. nih.gov |

| Thieno[3,2-d]pyrimidine (B1254671) | Piperidine substitution | Antiviral (HIV-1 NNRTI) | Specific substitutions on the pyrimidine ring led to broad-spectrum activity against drug-resistant HIV-1 strains. nih.gov |

| Thieno[2,3-d]pyrimidine (B153573) | 4-Substituted groups | Anticancer (Microtubule targeting) | Isosteric replacement of a nitrogen-containing scaffold with the thienopyrimidine core, along with substitutions at C4, improved potency. mdpi.com |

| 5-Bromo-2-(methylthio)pyrimidine | Carboxylic acid at C4 | Pharmaceutical building block | The bromine at C5 allows for cross-coupling reactions, while the methylthio at C2 can be oxidized, and the carboxylic acid at C4 allows for conjugation, making it a versatile intermediate. smolecule.com |

These findings collectively emphasize that the pyrimidine ring is not merely a linker but an active component of the pharmacophore. Strategic modifications to this ring are essential for fine-tuning the interaction with biological targets and achieving desired therapeutic outcomes.

Role of the Carboxylic Acid Moiety in Biological Recognition and Activity

One of the most significant contributions of the carboxylic acid group is its ability to engage in strong ionic and hydrogen bonding interactions with biological targets. At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge allows it to form strong salt bridges with positively charged amino acid residues, such as lysine (B10760008) or arginine, within a receptor's binding site. These electrostatic interactions are often crucial for anchoring the molecule in the correct orientation for optimal activity. researchgate.net The oxygen atoms of the carboxylate can also act as potent hydrogen bond acceptors, further stabilizing the drug-receptor complex.

Beyond direct target interaction, the carboxylic acid group significantly impacts the physicochemical properties of the molecule. Its ionizable nature generally increases water solubility, which can be advantageous for drug formulation and administration. researchgate.netwiley-vch.de This enhanced hydrophilicity can also influence a compound's absorption and distribution within the body. However, the negative charge can also limit a molecule's ability to passively diffuse across biological membranes, which is a critical consideration in drug design. nih.gov To overcome this, medicinal chemists sometimes employ a prodrug strategy, where the carboxylic acid is temporarily masked as an ester or an amide to improve membrane permeability. researchgate.net

Bioisosteric replacement is a common strategy in medicinal chemistry where the carboxylic acid group is replaced by other acidic functional groups (such as tetrazoles or hydroxamic acids) to modulate properties like acidity, lipophilicity, and metabolic stability while retaining the desired biological activity. nih.gov The continued interest in and development of novel carboxylic acid bioisosteres highlights the central role of this functional group in modern drug design. nih.gov

Conformational Flexibility and Rigidity of the Thiophene-Pyrimidine Scaffold in Target Binding

The three-dimensional structure and conformational preferences of a molecule are critical for its interaction with a biological target. The this compound scaffold possesses a degree of conformational flexibility due to the single bond connecting the thiophene and pyrimidine rings. The rotational freedom around this bond allows the molecule to adopt various spatial arrangements (conformations), which can significantly influence its ability to fit into a receptor's binding pocket.

The interplay between flexibility and rigidity is a key aspect of drug design. A rigid molecule may have a higher affinity for its target if its fixed conformation perfectly matches the binding site, but it may struggle to adapt to even minor variations in the receptor's shape. Conversely, a flexible molecule can adopt multiple conformations, increasing the likelihood of finding a favorable binding pose. rsc.org However, excessive flexibility can be detrimental, as the molecule may expend too much energy adopting the correct conformation for binding, leading to a decrease in affinity.

The substituents on both the thiophene and pyrimidine rings can influence the molecule's conformational preferences. Bulky groups near the bond connecting the two rings can restrict rotation, leading to a more rigid structure. These steric interactions can be strategically employed to lock the molecule into a biologically active conformation. The planarity of the thiophene ring itself enhances receptor binding, and linking it to the pyrimidine ring creates a scaffold where the spatial relationship between key interacting groups (like the carboxylic acid and nitrogen atoms in the pyrimidine) can be fine-tuned. mdpi.com Ultimately, achieving an optimal balance between conformational rigidity and flexibility is essential for designing potent and selective inhibitors based on the thiophene-pyrimidine scaffold.

In Vitro Biological Activity and Target Engagement of 5 Pyrimidin 5 Ylthiophene 2 Carboxylic Acid Derivatives

Anticancer Activity

Derivatives of 5-pyrimidin-5-ylthiophene-2-carboxylic acid have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The core structure, which combines the pyrimidine (B1678525) and thiophene (B33073) rings, serves as a versatile scaffold for developing potent anticancer agents.

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Cell Cycle Arrest)

The anticancer properties of these derivatives are often attributed to their interference with critical cellular processes, primarily tubulin polymerization and cell cycle progression.

Tubulin Polymerization Inhibition: Several thiophene and pyrimidine-based compounds act as microtubule-targeting agents. nih.gov They disrupt microtubule dynamics by binding to tubulin, often at the colchicine (B1669291) binding site, which inhibits its polymerization. nih.govnih.gov This disruption of the microtubule network is crucial as it stalls the formation of the mitotic spindle, a necessary component for cell division, ultimately leading to apoptosis (programmed cell death). mdpi.com Studies on heterocyclic-fused pyrimidines have confirmed their ability to inhibit tubulin polymerization in a dose-dependent manner. nih.gov

Cell Cycle Arrest: A common consequence of disrupting microtubule dynamics or other cellular processes is the arrest of the cell cycle, preventing cancer cells from proliferating. researchgate.net Numerous pyrimidine derivatives have been shown to induce cell cycle arrest, frequently at the G2/M phase. nih.govmdpi.commdpi.com For example, certain 5-trifluoromethylpyrimidine derivatives can cause A549 cells to accumulate in the G2/M phase. nih.gov Similarly, other related compounds have been observed to induce S-phase or G0/G1 phase arrest in different cancer cell lines. nih.govnih.govnih.gov This halting of the cell cycle provides an opportunity for apoptotic pathways to be initiated, leading to the elimination of the cancerous cells.

Targeting Specific Cancer Cell Lines (e.g., PC-3, A549)

The cytotoxic activity of this compound derivatives has been evaluated against various human cancer cell lines. Notably, these compounds have shown efficacy against prostate cancer (PC-3) and non-small cell lung cancer (A549) cell lines.

A study on 5-trifluoromethylpyrimidine derivatives identified several compounds with potent activity against A549, MCF-7 (breast cancer), and PC-3 cells. nih.gov One particular derivative, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, demonstrated IC₅₀ values of 0.35 µM against A549 cells and 5.12 µM against PC-3 cells. nih.gov Other research has also highlighted the effectiveness of pyrimidine derivatives against the A549 cell line, with some compounds showing IC₅₀ values ranging from 16.7 to 41.5 µg/mL. researchgate.net The data underscores the potential of this chemical scaffold in developing targeted therapies for specific types of cancer. mdpi.comnih.gov

| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 µM | nih.gov |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | PC-3 (Prostate) | 5.12 µM | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 µM | mdpi.com |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 µM | mdpi.com |

| 4-Aryl urea (B33335) pyrimidine derivative (4b) | SW480 (Colon) | 11.08 µM | nih.gov |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. These compounds have exhibited a broad spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives incorporating the pyrimidine and thiophene scaffolds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

Gram-Positive Bacteria: Numerous studies have documented the efficacy of these compounds against Staphylococcus aureus, a major cause of skin, respiratory, and bloodstream infections. semanticscholar.orgpensoft.net Certain 2-(benzylthio)pyrimidine derivatives showed significant activity against S. aureus. scirp.org For example, a derivative containing a 3-nitrophenyl group displayed a minimum inhibitory concentration (MIC) of 125 µg/mL against this bacterium. scirp.org

Gram-Negative Bacteria: The activity of these derivatives also extends to Gram-negative pathogens like Escherichia coli, which is responsible for a variety of infections, including urinary tract infections and gastroenteritis. ekb.eg N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been specifically evaluated against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli, demonstrating their potential to address antibiotic resistance. mdpi.comnih.gov

| Compound Derivative | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Compound 12) | S. aureus (Mu50 MRSA/VISA) | 1 µg/mL | uni-saarland.de |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Compound 12) | E. coli ΔacrB | 2 µg/mL | uni-saarland.de |

| 2-(Benzylthio)pyrimidine (Compound 6c, 3-nitro) | S. aureus (multi-resistant) | 125 µg/mL | scirp.org |

| 2-(Benzimidazolylmethylthio)pyrimidine (Compound 6m) | S. aureus (multi-resistant) | 500 µg/mL | scirp.org |

| 2-(Benzimidazolylmethylthio)pyrimidine (Compound 6m) | E. coli (multi-resistant) | 500 µg/mL | scirp.org |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

The antimicrobial spectrum of this compound derivatives includes significant activity against pathogenic fungi. nih.gov Research has demonstrated their effectiveness against opportunistic yeasts like Candida albicans and molds such as Aspergillus niger. mdpi.com Candida albicans is a common cause of mucosal and systemic fungal infections, particularly in immunocompromised individuals. nih.govnih.gov Studies have shown that certain pyrimidine derivatives exhibit potent antifungal bioactivity, in some cases comparable to or exceeding that of reference drugs. mdpi.com Thiophene-based compounds have also been found to be active against fluconazole-resistant Candida species. nih.gov Similarly, activity has been reported against Aspergillus flavus, a close relative of Aspergillus niger. nih.gov

| Compound Derivative | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Various Pyrimidine Derivatives | Candida albicans | Strong activity noted | nih.gov |

| Various Pyrimidine Derivatives | Aspergillus flavus | Strong activity noted | nih.gov |

| Thieno[2,3-d]pyrimidine (B153573) derivative | Candida albicans | Most active against this strain | nuph.edu.ua |

| 2-amino-thiophene derivative (2AT) | Candida albicans (Fluconazole-resistant) | 100 µg/mL | nih.gov |

| Nitrofuran derivative (Compound 5) | Cryptococcus neoformans | 3.9 µg/mL | mdpi.com |

Activity against Multidrug-Resistant Strains

A critical aspect of antimicrobial research is the development of compounds effective against multidrug-resistant (MDR) organisms. Derivatives of this compound have shown promise in this area. Studies have specifically screened these compounds against MDR strains of Staphylococcus aureus and Escherichia coli. scirp.org For instance, a new class of 5-aryl-pyrimidine derivatives showed potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). uni-saarland.de Furthermore, research into thiophene derivatives has identified molecules with activity against colistin-resistant E. coli and Acinetobacter baumannii. researchgate.net The ability of these compounds to combat resistant pathogens highlights their potential as scaffolds for developing new antibiotics to address the growing challenge of antimicrobial resistance. nih.gov

Potential as Anti-Tubercular Agents (e.g., DprE1 inhibition)

Derivatives of this compound have been investigated for their potential as anti-tubercular agents. A key target in the development of new treatments for tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel drugs. nih.govnih.gov Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall, ultimately leading to bacterial cell death. nih.gov The absence of DprE1 in humans reduces the potential for host toxicity. nih.gov

Research into compounds with similar structural motifs, such as thiophene-arylamides and pyrazolopyridine pyrimidones, has shown potent antimycobacterial activity through DprE1 inhibition. nih.govacs.org For instance, a series of novel thiophene-arylamide compounds demonstrated potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 0.02–0.12 μg/mL. acs.org These compounds also retained potent DprE1 inhibition with half-maximal inhibitory concentration (IC₅₀) values in the range of 0.2–0.9 μg/mL. acs.org While direct studies on this compound are less common, the established activity of structurally related pyrimidine and thiophene derivatives suggests that this scaffold is a promising starting point for the development of new anti-tubercular agents targeting DprE1. nih.govnih.govresearchgate.net

Table 1: Anti-tubercular Activity of Related Thiophene and Pyrimidine Derivatives This table is representative of the activity of related compound classes, suggesting the potential of the core scaffold.

| Compound Class | Target | Measurement | Value |

|---|---|---|---|

| Thiophene-arylamides | M. tuberculosis (drug-susceptible) | MIC | 0.02–0.12 μg/mL |

| Thiophene-arylamides | M. tuberculosis (drug-resistant) | MIC | 0.031–0.24 μg/mL |

| Thiophene-arylamides | DprE1 | IC₅₀ | 0.2–0.9 μg/mL |

Enzyme Inhibition Studies

Inhibition of Cathepsins S and K (CatS/K)

Cathepsins are a family of proteases involved in various physiological and pathological processes. Cathepsin S (CatS) and Cathepsin K (CatK) are particularly relevant therapeutic targets. CatS plays a role in antigen presentation and is implicated in autoimmune disorders and cancer, while CatK is predominantly involved in bone resorption and is a target for osteoporosis therapies. nih.govnih.govmdpi.com

Derivatives containing pyrimidine and pyrrolopyrimidine cores have been identified as potent inhibitors of both CatS and CatK. researchgate.netnih.gov For example, nonpeptidic pyrrolopyrimidine-based inhibitors have demonstrated nanomolar inhibition of CatS with over 100-fold selectivity against other cysteine proteases like CatK and CatL. researchgate.net Similarly, a series of 5-aminopyrimidin-2-ylnitriles has been identified as inhibitors of Cathepsin K. nih.gov The structural similarities of these compounds to the this compound scaffold suggest that derivatives of this core could also exhibit inhibitory activity against these cathepsins.

Table 2: Cathepsin Inhibition by Related Pyrimidine Derivatives This table illustrates the potential of the pyrimidine moiety for cathepsin inhibition.

| Compound Class | Target | Measurement | Potency | Selectivity |

|---|---|---|---|---|

| Pyrrolopyrimidine-based inhibitors | Cathepsin S | Inhibition | Nanomolar | >100-fold vs. CatK/L |

| 2-Cyano-pyrimidines | Cathepsin K | IC₅₀ | 1 nM | High vs. CatB/L/S |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. ceon.rs HDAC inhibitors have emerged as a significant class of anti-cancer agents. nih.govnih.gov

Research has shown that derivatives containing a pyrimidine ring linked to a hydroxamic acid, a known zinc-binding group in HDAC inhibitors, are potent inhibitors of HDACs. nih.govresearchgate.net For instance, a series of pyrimidyl-5-hydroxamic acids demonstrated significant HDAC inhibitory activity. nih.gov Similarly, 5-pyridin-2-yl-thiophene-2-hydroxamic acids, which are structurally analogous to the core compound of interest, have been identified as potent HDAC inhibitors. nih.gov The substitution on the pyridyl or pyrimidyl ring has been shown to modulate the potency and pharmacokinetic profile of these compounds. nih.gov

Table 3: HDAC Inhibition by Related Pyrimidine and Thiophene Derivatives

| Compound Class | Activity |

|---|---|

| Pyrimidyl-5-hydroxamic acids | Potent HDAC inhibitors |

| 5-Pyridin-2-yl-thiophene-2-hydroxamic acids | Potent HDAC inhibitors |

Protein Kinase Inhibition